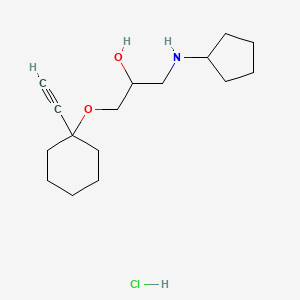
3,5-dichloro-N-(1,3-dioxoisoindol-5-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "3,5-dichloro-N-(1,3-dioxoisoindol-5-yl)benzamide" relates to a family of compounds with notable biological activities, including antimicrobial and anticancer properties. Such compounds are synthesized from basic building blocks through various chemical reactions, offering a wide range of applications in medicinal chemistry.
Synthesis Analysis
Synthesis of related compounds often involves condensation reactions with aromatic aldehydes in the presence of sodium ethanolate, yielding good yields. For example, N-substituted phenyl benzamide derivatives have been synthesized and tested for their inhibitory effects against human immunodeficiency virus type-1 Integrase (HIV-1 IN), indicating a robust synthetic approach for creating biologically active compounds (Wadhwa et al., 2019).
科学的研究の応用
Green Synthesis and Antioxidant Activity
The green synthesis of benzamide-dioxoisoindoline derivatives, including 3,5-dichloro-N-(1,3-dioxoisoindol-5-yl)benzamide, showcases a method that employs ultrasound irradiation in water without any catalyst. This approach not only supports sustainable chemistry practices but also yields compounds with significant antioxidant potential. The antioxidative potential of these compounds was demonstrated through the DPPH test, identifying them as potent antioxidants, which could have applications in combating oxidative stress-related diseases or in the preservation of materials sensitive to oxidation (Milovanović et al., 2020).
Photocatalytic Degradation
In environmental science, 3,5-dichloro-N-(3-methyl-1-butyn-3-yl)benzamide, a closely related compound, has been used to study the photodecomposition of organic pollutants. When supported on adsorbents like zeolite, silica, and activated carbon and combined with TiO2, it enhances the rate of mineralization of pollutants, thereby offering a promising approach for the detoxification and degradation of hazardous substances in water. This research illustrates the compound's potential role in environmental remediation technologies (Torimoto et al., 1996).
Antiepileptic Activity
Phthalimide derivatives bearing the 3,5-dichloro-N-(1,3-dioxoisoindol-5-yl)benzamide moiety have shown notable antiepileptic activity. These compounds, developed through microwave-assisted synthesis, were evaluated in male mice against induced seizures, showing significant potential as antiepileptic agents. Their interaction with gamma-aminobutyric acid (GABA) receptors was confirmed through molecular docking studies, indicating a promising pathway for the development of new treatments for epilepsy (Asadollahi et al., 2019).
Anti-Tubercular Scaffold
The synthesis of novel derivatives including 3,5-dichloro-N-(1,3-dioxoisoindol-5-yl)benzamide has yielded promising anti-tubercular agents. Utilizing ultrasound-assisted synthesis, these compounds demonstrated potent in vitro activity against Mycobacterium tuberculosis, with some showing higher efficacy than existing treatments. Their non-cytotoxic nature and potential for high cell permeability make them viable candidates for further development into anti-tubercular drugs (Nimbalkar et al., 2018).
Anticancer and Antioxidant Activities
N-(benzo[d]oxazol-2-yl)-2-(7- or 5-substituted-2-oxoindolin-3-ylidene) hydrazinecarboxamide derivatives, which include the core structure of 3,5-dichloro-N-(1,3-dioxoisoindol-5-yl)benzamide, have been synthesized and evaluated for their anticancer and antioxidant activities. These compounds exhibited promising anticancer activity against various cancer cell lines and potent antioxidant activity, suggesting their potential in the development of new therapeutic agents for cancer and oxidative stress-related conditions (Gudipati et al., 2011).
作用機序
Target of Action
The compound 3,5-dichloro-N-(1,3-dioxoisoindolin-5-yl)benzamide, also known as Oprea1_547011, is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , which suggests that Oprea1_547011 may also interact with various targets in the body.
Mode of Action
Indole derivatives, to which this compound belongs, are known to exhibit diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that Oprea1_547011 may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad spectrum of biological activities exhibited by indole derivatives , it can be inferred that this compound may influence a variety of biochemical pathways
Result of Action
The diverse biological activities of indole derivatives suggest that this compound may have a wide range of molecular and cellular effects.
特性
IUPAC Name |
3,5-dichloro-N-(1,3-dioxoisoindol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Cl2N2O3/c16-8-3-7(4-9(17)5-8)13(20)18-10-1-2-11-12(6-10)15(22)19-14(11)21/h1-6H,(H,18,20)(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJYBUPJGAAXDJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1NC(=O)C3=CC(=CC(=C3)Cl)Cl)C(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dichloro-N-(1,3-dioxoisoindol-5-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-methyl-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B2496180.png)
![(2S)-2-[3-(4-methoxyphenyl)prop-2-enamido]propanoic acid](/img/structure/B2496181.png)
![N-{4-[(4-bromophenyl)sulfanyl]phenyl}-4-[(prop-2-enamido)methyl]benzamide](/img/structure/B2496182.png)
![(Z)-methyl 2-(2-((2,5-dichlorothiophene-3-carbonyl)imino)-4,6-difluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2496185.png)
![1-isopropyl-N-(naphtho[2,1-d]thiazol-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2496187.png)
![6-chloro-N-[2-(3-chlorophenoxy)ethyl]pyridine-3-carboxamide](/img/structure/B2496188.png)
![N-(cyanomethyl)-N-cyclopropyl-4-{[(propan-2-yl)carbamoyl]amino}benzamide](/img/structure/B2496189.png)


![N-(4,6-dimethylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2496194.png)
![N-[2-Hydroxy-2-(3-methylthiophen-2-yl)ethyl]-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide](/img/structure/B2496196.png)

![N-(5-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2496199.png)